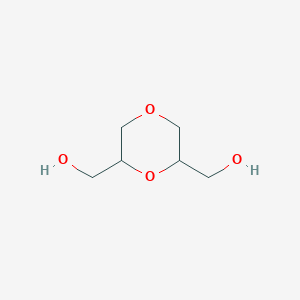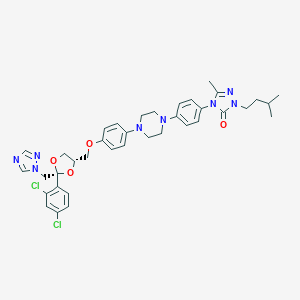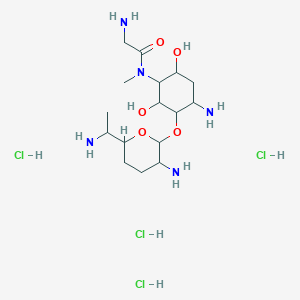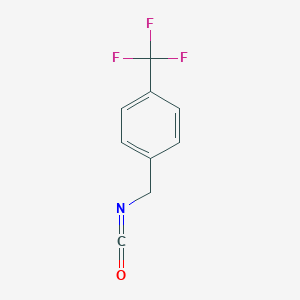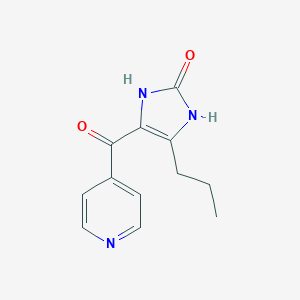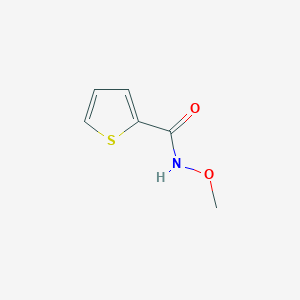
N-methoxythiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edoxaban tosylate is an anticoagulant medication that belongs to the class of direct factor Xa inhibitors. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. Edoxaban tosylate is also indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . It is marketed under brand names such as Savaysa and Lixiana .
Preparation Methods
The preparation of edoxaban tosylate involves several synthetic routes and reaction conditions. One common method includes dissolving edoxaban free base and p-toluensulfonic acid in a mixture of acetonitrile (ACN) and water, followed by crystallization of the product . The process may also involve additional purification steps, such as recrystallization in an appropriate solvent system . Industrial production methods focus on optimizing these steps to achieve high purity and yield.
Chemical Reactions Analysis
Edoxaban tosylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for edoxaban tosylate due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Hydrolysis: Edoxaban tosylate is susceptible to acid hydrolysis, leading to the formation of degradation products. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Edoxaban tosylate has a wide range of scientific research applications:
Mechanism of Action
Edoxaban tosylate exerts its effects by selectively inhibiting factor Xa, a key enzyme in the coagulation cascade . By blocking factor Xa, edoxaban tosylate prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This mechanism of action makes it effective in reducing the risk of stroke and systemic embolism in patients with atrial fibrillation .
Comparison with Similar Compounds
Edoxaban tosylate is compared with other direct factor Xa inhibitors such as rivaroxaban (Xarelto) and apixaban (Eliquis). While all these compounds share a similar mechanism of action, edoxaban tosylate has unique pharmacokinetic properties, such as a longer half-life and fewer drug interactions . This makes it a valuable alternative for patients who may not tolerate other anticoagulants well .
Similar Compounds
- Rivaroxaban (Xarelto)
- Apixaban (Eliquis)
- Dabigatran (Pradaxa)
Edoxaban tosylate stands out due to its once-daily dosing regimen and its efficacy in a wide range of thromboembolic conditions .
Properties
CAS No. |
103185-33-7 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
N-methoxythiophene-2-carboxamide |
InChI |
InChI=1S/C6H7NO2S/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8) |
InChI Key |
UGUORZSDWLYTOJ-UHFFFAOYSA-N |
SMILES |
CONC(=O)C1=CC=CS1 |
Canonical SMILES |
CONC(=O)C1=CC=CS1 |
Synonyms |
2-Thiophenecarboxamide,N-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


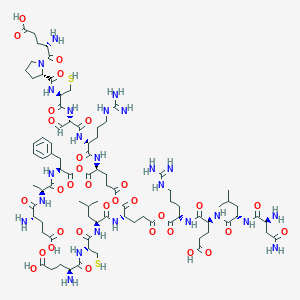
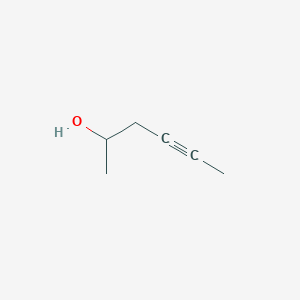
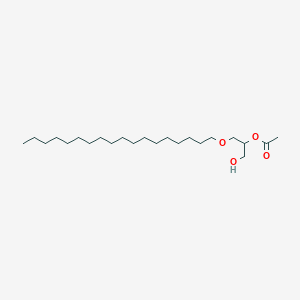

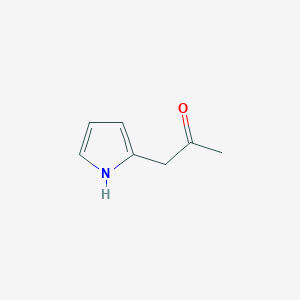
![rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B26861.png)
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
